molecular formula C8H9ClO B1589812 1-Chloro-4-(methoxymethyl)benzene CAS No. 1195-44-4

1-Chloro-4-(methoxymethyl)benzene

Cat. No. B1589812
CAS RN: 1195-44-4
M. Wt: 156.61 g/mol
InChI Key: YOZIDEHIYNEGMS-UHFFFAOYSA-N
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Description

1-Chloro-4-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H9ClO . It has a molecular weight of 156.61 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Chloro-4-(methoxymethyl)benzene is 1S/C8H9ClO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

1-Chloro-4-(methoxymethyl)benzene is a liquid at room temperature . It has a molecular weight of 156.61 .

Scientific Research Applications

Polymerization Initiator and Transfer Agent

1-Chloro-4-(methoxymethyl)benzene is a component in the study of cationic polymerizations, particularly as an initiator/transfer agent in the formation of novel polymers. A study by Dittmer et al. (1992) focuses on its interaction with BCl3 in CH2Cl2, which is vital for understanding the polymerization process and the synthesis of new polymeric materials (Dittmer, Pask, & Nuyken, 1992).

Synthesis of Molecular Structures

Kou et al. (2010) discuss the synthesis and conformational properties of pillar[5]arenes using derivatives of 1-Chloro-4-(methoxymethyl)benzene. These molecular structures are significant for their potential applications in molecular recognition and as building blocks in supramolecular chemistry (Kou et al., 2010).

Polyether Synthesis

Nishikubo et al. (1999) explored the synthesis of polyethers with pendant hydroxyl groups by polyaddition, using derivatives of 1-Chloro-4-(methoxymethyl)benzene. This research contributes to the development of high molecular weight polymers with specific functional groups, widening the scope of applications in polymer science (Nishikubo et al., 1999).

Steric Protection in Chemical Synthesis

Research by Yoshifuji et al. (1993) utilizes derivatives of 1-Chloro-4-(methoxymethyl)benzene as a steric protecting group in the synthesis of low-coordinate phosphorus compounds. This approach is critical in stabilizing reactive intermediates in chemical syntheses (Yoshifuji, Kamijo, & Toyota, 1993).

Molecular Electronics

Stuhr-Hansen et al. (2005) investigated the use of 1-bromo-4-(methoxymethyl)benzene in the synthesis of molecular wires for applications in molecular electronics. This research underlines the potential of 1-Chloro-4-(methoxymethyl)benzene derivatives in creating advanced electronic materials (Stuhr-Hansen et al., 2005).

Electrocatalytic Applications

Chen et al. (2008) conducted a study on the synthesis of methoxymethyl benzene through the electrocatalytic oxidation of toluene, demonstrating an innovative approach to producing valuable chemical intermediates using electrochemical methods (Chen, Ma, & Wang, 2008).

Safety And Hazards

The safety information for 1-Chloro-4-(methoxymethyl)benzene indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

1-chloro-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZIDEHIYNEGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475174
Record name 1-chloro-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(methoxymethyl)benzene

CAS RN

1195-44-4
Record name 1-chloro-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Strazzolini, A Runcio - European Journal of Organic …, 2003 - Wiley Online Library
Nitric acid in dichloromethane may be successfully employed for the oxidation of benzylic alcohols and ethers to the corresponding carbonyl compounds. The proposed method proved …
J Liu, C Wan, A Zheng, L Wang, K Yin, D Liu… - Chinese Journal of …, 2019 - sioc-journal.cn
A catalytic system for the oxidation of benzylic ethers to esters has been developed utilizing reusable MnO xN@ C as catalyst and tert-butyl hydroperoxide (TBHP) as benign oxidant …
Number of citations: 1 sioc-journal.cn
G Joshi, S Adimurthy - Synthetic Communications, 2011 - Taylor & Francis
The synthesis of benzyl alkyl ethers from benzyl bromides and alcohols using FeSO 4 as a recoverable and reusable mediator has been described without use of base and cosolvent …
Number of citations: 21 www.tandfonline.com
刘晶, 万聪, 郑爱丽, 王连月, 殷凯越, 刘丹丹, 王圣德… - 有机化学, 2019 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mails: Ren_lanhui@163.com; sgao@dicp.ac.cn Received July 5, 2018; revised …
Number of citations: 4 sioc-journal.cn

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